molecular formula C9H18N4O4 B1198320 N2-(Carboxyethyl)-L-arginine

N2-(Carboxyethyl)-L-arginine

Cat. No. B1198320
M. Wt: 246.26 g/mol
InChI Key: OHWCFZJEIHZWMN-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(2)-(2-carboxyethyl)-L-arginine is an alpha-N-substituted L-arginine, a member of guanidines and an amino dicarboxylic acid. It is a tautomer of a N(2)-(2-carboxyethyl)-L-arginine dizwitterion.

Scientific Research Applications

Biosynthesis Studies

N2-(Carboxyethyl)-L-arginine is a novel derivative of arginine produced by a mutant of Streptomyces clavuligerus. This compound is of interest in the study of clavulanic acid biosynthesis, a clinically important β-lactamase inhibitor. The initial step in this biosynthesis involves the condensation of d-glyceraldehyde 3-phosphate and L-arginine, catalyzed by the enzyme N2-(2-carboxyethyl)arginine synthase, which has been structurally studied in detail (Elson et al., 1993)(Caines et al., 2004).

Microbial Fermentation

Research into the optimization of nitrogen supply for L-arginine production in Escherichia coli highlights the importance of the carbon-to-nitrogen ratio for efficient synthesis. This work is crucial for industrial applications in pharmaceutical, cosmetic, food, and agricultural industries (Ginésy et al., 2017).

Metabolic Engineering

Studies have focused on metabolic engineering of microorganisms for the production of L-arginine and its derivatives, emphasizing the importance of understanding arginine biosynthesis and regulation. This research has significant implications for the production of industrially valuable compounds (Shin & Lee, 2014).

Biofilm Modulation

L-Arginine, the precursor of N2-(Carboxyethyl)-L-arginine, modifies the exopolysaccharide matrix in mixed-species oral biofilms. This finding suggests potential applications in dental health and caries control (He et al., 2016).

Large-Scale Production

The development of Corynebacterium glutamicum strains for L-arginine production through systems metabolic engineering provides insights into large-scale production of L-arginine, crucial for various applications (Park et al., 2011).

Arginine Metabolism and Health

Extensive research on L-arginine metabolism, including nitric oxide synthesis and its role in cardiovascular health and disease, offers a broader context for understanding the significance of its derivatives like N2-(Carboxyethyl)-L-arginine (Wu & Morris, 1998).

properties

Product Name

N2-(Carboxyethyl)-L-arginine

Molecular Formula

C9H18N4O4

Molecular Weight

246.26 g/mol

IUPAC Name

(2S)-2-(2-carboxyethylamino)-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C9H18N4O4/c10-9(11)13-4-1-2-6(8(16)17)12-5-3-7(14)15/h6,12H,1-5H2,(H,14,15)(H,16,17)(H4,10,11,13)/t6-/m0/s1

InChI Key

OHWCFZJEIHZWMN-LURJTMIESA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)NCCC(=O)O)CN=C(N)N

SMILES

C(CC(C(=O)O)NCCC(=O)O)CN=C(N)N

Canonical SMILES

C(CC(C(=O)O)NCCC(=O)O)CN=C(N)N

synonyms

N'-(1-carboxyethyl)arginine
N2-(carboxyethyl)-L-arginine
octopine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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